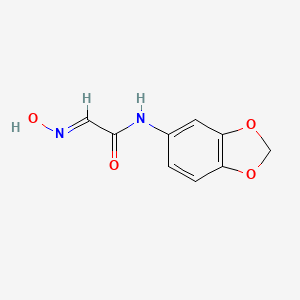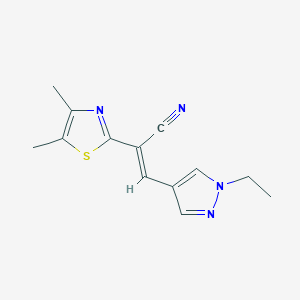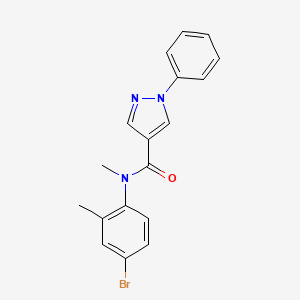![molecular formula C14H10N2O2S B7683122 4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B7683122.png)
4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as CTB or compound 25 and is a member of the family of thiazole-based compounds. The unique structure and properties of CTB make it an attractive candidate for various scientific research applications.
作用机制
The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. CTB has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidines. This inhibition leads to a decrease in the levels of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This, in turn, leads to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
CTB has been shown to have a range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-microbial activity. CTB has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer agents. CTB has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes CTB a potential candidate for the treatment of inflammatory diseases. Additionally, CTB has been shown to have anti-microbial activity against various bacterial and fungal pathogens.
实验室实验的优点和局限性
One of the advantages of CTB is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, CTB has been shown to have low toxicity and good stability, which makes it a safe and reliable compound for use in laboratory experiments. However, one of the limitations of CTB is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for the study of CTB. One area of interest is the development of novel anti-cancer agents based on the structure of CTB. Additionally, CTB could be used as a building block for the synthesis of new materials with unique properties. Another potential direction is the study of the mechanism of action of CTB, which could lead to a better understanding of its biochemical and physiological effects. Finally, the use of CTB as a probe for the study of protein-ligand interactions could lead to the development of new drugs and therapies.
合成方法
The synthesis of CTB involves the reaction of 4-bromo-2-fluorobenzoic acid with 2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethanol in the presence of a suitable base. The reaction proceeds via the formation of an intermediate, which is subsequently converted to CTB through a dehydration reaction.
科学研究应用
CTB has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, CTB has been shown to have anti-cancer properties and has been used as a starting point for the development of novel anti-cancer agents. In material science, CTB has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In biochemistry, CTB has been used as a probe for the study of protein-ligand interactions.
属性
IUPAC Name |
4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c1-9-8-19-13(16-9)12(7-15)6-10-2-4-11(5-3-10)14(17)18/h2-6,8H,1H3,(H,17,18)/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNONHBYKOYXRFV-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=CC2=CC=C(C=C2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-7-((1-methyl-1H-pyrazol-4-yl)methyl)-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine](/img/structure/B7683039.png)
![2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B7683047.png)




![(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-(morpholin-4-ylmethyl)piperidine-1-carboxamide](/img/structure/B7683097.png)
![propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate](/img/structure/B7683118.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B7683128.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-2,3,5,6-tetrafluoropyridin-4-amine](/img/structure/B7683129.png)

![4-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7683140.png)
![N-[(E)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B7683148.png)
![cyclopropyl-[(2R)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683158.png)